molecular formula C16H18O4S4 B1329436 Ethylene S,S'-4-toluenethiosulphonate CAS No. 2225-23-2

Ethylene S,S'-4-toluenethiosulphonate

Cat. No. B1329436
CAS RN: 2225-23-2
M. Wt: 402.6 g/mol
InChI Key: DUFUGAKEFZRFEQ-UHFFFAOYSA-N
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Description

Electrochemical Synthesis Analysis

The first paper discusses the synthesis of a novel monomer, a derivative of 3,4-ethylenedioxythiophene, which has been functionalized with a sulphonate group. This monomer's electrochemical polymerization in water leads to the formation of water-soluble oligomers. Additionally, when this new monomer is co-polymerized with the unsubstituted version, the resulting polymer film exhibits permanent cation-exchange properties. This property was explored using electrochemical and radiochemical methods with specific cationic species such as hexamine ruthenium(III) and uranyl ions .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of partially sulphonated poly(ethylene terephthalate). Infrared spectroscopy was used to identify characteristic absorption bands of sulphonic acid or potassium sulphonate groups that are attached to the aromatic nucleus of the copolyester chain. The study revealed that sulphonic acid groups in these copolyesters are highly associated through hydrogen bonds, forming complex structures. These structures include dimers, larger aggregates of sulphonic acid groups, and hydrogen-bonded complexes with other proton acceptor and donor groups within the polymer chain .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "Ethylene S,S'-4-toluenethiosulphonate," the electrochemical behavior of related sulphonated compounds is highlighted. The first paper indicates that the functionalized ethylenedioxythiophene monomer can undergo electrochemical polymerization, which is a chemical reaction that leads to the formation of a polymer with specific properties, such as cation-exchange capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulphonated compounds are inferred from their molecular structure and synthesis process. The presence of sulphonate groups contributes to the water solubility of the oligomers produced from the novel monomer . The infrared spectroscopy studies in the second paper suggest that the introduction of sulphonate groups to poly(ethylene terephthalate) significantly affects the polymer's hydrogen bonding behavior, which is a critical aspect of its physical properties .

Scientific Research Applications

  • Ethylene Production and Plant Responses : Ethylene, a plant hormone, is significant in plant growth and development. Research by Zhang and Wen (2010) demonstrated the importance of ethylene gas in experiments sensitive to treatment duration and dosage, highlighting that alternatives like ACC and ethephon might not always be suitable substitutes (Wei Zhang & C. Wen, 2010).

  • Plant Flower Induction : Turnbull et al. (1999) explored the use of Ethephon, an ethylene-releasing agent, for inducing flowering in pineapples. Their study revealed that environmental factors like temperature and humidity significantly influence the uptake and effectiveness of Ethephon (C. Turnbull et al., 1999).

  • Role in Stress Tolerance in Plants : Khan et al. (2020) investigated the role of ethylene in regulating nickel stress tolerance in mustard plants. They found that ethylene (via ethephon application) enhanced growth traits, photosynthetic efficiency, and antioxidant activities, thereby mitigating nickel-induced stress (M. R. Khan et al., 2020).

  • Influence on Photosynthesis and Stress Tolerance : A study by Sehar et al. (2021) demonstrated how ethylene reduces glucose sensitivity and reverses photosynthetic repression in salt-stressed wheat. This indicates ethylene's potential in enhancing plant resilience to stressful environments (Zebus Sehar et al., 2021).

  • Ethylene in Fruit Ripening and Quality : Gautam et al. (2022) studied the effect of ethylene on photosynthesis and heat tolerance in rice. Their findings suggest that ethylene regulates photosynthesis, carbohydrate metabolism, and antioxidant defense, influencing heat stress tolerance in rice (Harsha Gautam et al., 2022).

  • Ethylene Sensor Development : Lerud et al. (2019) focused on optimizing the performance of a commercial electrochemical ethylene sensor for postharvest applications. This research is crucial for accurately measuring ethylene levels in agricultural contexts (R. Lerud et al., 2019).

properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFUGAKEFZRFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176790
Record name Ethylene S,S'-4-toluenethiosulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene S,S'-4-toluenethiosulphonate

CAS RN

2225-23-2
Record name Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester
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Record name Ethylene S,S'-4-toluenethiosulfonate
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Record name Ethylene S,S'-4-toluenethiosulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene S,S'-4-toluenethiosulphonate
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Record name ETHYLENE S,S'-4-TOLUENETHIOSULFONATE
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